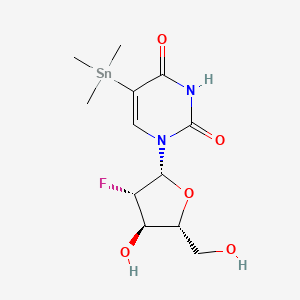

5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil

Description

5-Trimethylstannyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (FTAU; CAS 213136-14-2) is a tin-containing nucleoside analog pivotal in radiopharmaceutical synthesis. Its structure features a 2'-fluoro substitution on the arabinofuranosyl sugar and a trimethylstannyl group at the 5-position of uracil. This configuration enables FTAU to serve as a precursor for radiohalogenation, particularly for producing iodine-131/125 and astatine-211 labeled compounds like FIAU (5-iodo-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil) and FAAU (5-astato analog) via halodestannylation reactions . FTAU-derived radiopharmaceuticals exhibit >85% radiochemical yield under mild conditions and >95% purity, making them valuable for positron emission tomography (PET) and targeted radiotherapy .

Properties

IUPAC Name |

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylstannylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN2O5.3CH3.Sn/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16;;;;/h2,4,6-8,13,15H,3H2,(H,11,14,16);3*1H3;/t4-,6+,7-,8-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAHQGOBSHHLQG-FNDYBIIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Sn](C)(C)C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN2O5Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801122958 | |

| Record name | 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(trimethylstannyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213136-14-2 | |

| Record name | 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(trimethylstannyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213136-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(trimethylstannyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil involves several steps. One notable method includes the radioiodination of the compound to prepare 125I-labeled derivatives. The process typically involves the following steps :

Radioiodination: The compound is labeled with radioiodine (125I) using a rotary evaporation method to remove excess methanol.

Purification: The reactant is purified through a Sep-Pak C18 reversal phase column.

Radiochemical Purity and Stability: The radiochemical purity and in vivo stability are determined using silica gel thin layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, ensuring high radiochemical purity and stability.

Chemical Reactions Analysis

Types of Reactions

5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil undergoes various chemical reactions, including:

Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups.

Oxidation and Reduction: These reactions can modify the uracil base or the sugar moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Radioiodine (125I): For labeling purposes.

Methanol: Used in the rotary evaporation method.

Silica Gel: For thin layer chromatography.

Major Products Formed

The major products formed from these reactions include radiolabeled derivatives, which are used for imaging and research purposes .

Scientific Research Applications

Antiviral Activity

FTAU has been primarily investigated for its antiviral properties. Research indicates that it acts as a potent inhibitor of viral replication, particularly against HSV. In vitro studies have demonstrated that FTAU exhibits significantly higher uptake in human glioma cells compared to traditional nucleoside analogues, such as 5-iodo-2'-deoxyuridine (IUdR) . This increased uptake correlates with enhanced antiviral efficacy.

Radiolabeling for Imaging Studies

The compound serves as a precursor for the synthesis of radiolabeled derivatives used in imaging studies. For instance, FTAU can be converted into radioiodinated forms such as [125I]FIAU, which are utilized in positron emission tomography (PET) imaging to study viral infections and monitor therapeutic responses in vivo . The radiochemical yields for these processes exceed 85%, highlighting FTAU's utility in radiochemistry.

Stability and Bioavailability

Studies have shown that fluorinated derivatives like FTAU possess superior stability in serum and whole blood compared to their non-fluorinated counterparts. This stability is crucial for maintaining effective concentrations of the drug during therapeutic applications . The reduced susceptibility to deiodination observed with [131I]FIAU further supports the potential of FTAU in clinical settings.

Comparative Efficacy Table

| Compound | Uptake in Glioma Cells | Stability in Serum | Radiochemical Yield |

|---|---|---|---|

| 5-Iodo-2'-deoxyuridine | Baseline | Moderate | N/A |

| 5-Trimethylstannyl-IUdR | 20-fold higher | Higher | >85% |

| [125I]FIAU | Significantly higher | Higher | >85% |

| 5-[211At]astato-IUdR | Comparable | Moderate | >85% |

Case Study 1: Antiviral Efficacy Against HSV

In a controlled laboratory setting, researchers treated human glioma cells with varying concentrations of FTAU and measured viral load post-infection with HSV. Results indicated a dose-dependent reduction in viral replication, confirming FTAU's potential as an antiviral agent.

Case Study 2: Imaging Applications

A study utilizing [125I]FIAU synthesized from FTAU was conducted to visualize HSV infections in animal models. The imaging results demonstrated clear localization of the virus, providing valuable insights into the dynamics of viral spread and response to treatment.

Mechanism of Action

The mechanism of action of 5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil involves its incorporation into viral DNA, where it inhibits viral polymerases. This inhibition prevents the replication of viral genetic material, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares FTAU with structurally related nucleosides, emphasizing their applications, synthesis, and biological activity:

Key Differentiators

- Radiolabeling Efficiency: FTAU outperforms non-stannylated precursors in radiohalogenation due to the trimethylstannyl group’s susceptibility to halogen displacement, enabling rapid, high-yield production of FIAU and FAAU .

- Stereochemical Impact : The β-D configuration in FTAU-derived compounds contrasts with the β-L configuration in L-FMAU, which is critical for anti-HBV activity .

- Toxicity Profile : Unlike 5-FU, which exhibits dose-limiting toxicity, FTAU-derived analogs like L-FMAU and FIAU show minimal cytotoxicity at therapeutic doses .

Notes

- Commercial Availability : FTAU is marketed by suppliers such as Glentham Life Sciences (Code: GN5342) and CymitQuimica, facilitating accessibility for radiopharmaceutical research .

- Research Gaps: Limited data exist on FTAU’s pharmacokinetics or in vivo stability, warranting further preclinical studies.

Biological Activity

5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil (FTAU) is a synthetic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of radiolabeled nucleoside analogs for imaging and therapeutic purposes. This article delves into the biological activity of FTAU, summarizing key research findings, case studies, and relevant data.

Chemical Characteristics

FTAU is a derivative of uracil, modified to enhance its pharmacological properties. Its molecular formula is , with a molar mass of approximately 409.00 g/mol. It serves as a precursor for various radiolabeled compounds, including 5-[^131I]FIAU and 5-[^211At]FAAU, which are used in nuclear medicine for imaging and therapeutic applications .

Synthesis and Stability

FTAU is synthesized through a series of chemical reactions that involve the introduction of trimethylstannyl groups and fluorinated sugars. The stability of FTAU in biological environments has been a focal point in research. Studies indicate that FTAU exhibits enhanced stability compared to its non-fluorinated counterparts, particularly in serum and whole blood . This stability is crucial for maintaining the integrity of radiolabeled derivatives during imaging procedures.

In Vitro Studies

- Cellular Uptake : In vitro experiments demonstrate that the uptake of [^125I]FIAU in D-247 MG human glioma cells is significantly higher (20-fold) than that of its predecessor, [^125I]IUdR, across various activity concentrations (5-100 kBq/mL) . This suggests that FTAU and its derivatives may have improved efficacy in targeting cancer cells.

- Biodistribution : A biodistribution study conducted on Kunming mice revealed that [^125I]FIAU was rapidly cleared from the bloodstream, primarily excreted via the kidneys. The compound showed high radiochemical purity (>96%) and stability during incubation in human serum over time periods ranging from 0.5 to 24 hours .

Case Studies

- Imaging Applications : The successful labeling of FTAU with iodine isotopes has opened avenues for its use in imaging myocardial reporter genes. The biodistribution profiles indicate potential utility in cardiac imaging, allowing for non-invasive assessment of gene expression related to cardiac health .

- Therapeutic Potential : Research indicates that fluorinated nucleoside analogs like FTAU may possess antineoplastic activity due to their ability to be phosphorylated within cells, leading to incorporation into DNA and subsequent cytotoxic effects against tumor cells .

Comparative Analysis

The following table summarizes key findings regarding FTAU's biological activity compared to traditional nucleoside analogs:

| Compound | Cellular Uptake | Stability in Serum | Excretion Route | Application Area |

|---|---|---|---|---|

| FTAU | High (20-fold) | High (>96% purity) | Renal | Imaging & Therapeutics |

| [^125I]IUdR | Low | Moderate | Renal | Limited clinical applications |

| [^125I]FIAU | Very High | High | Renal | Cardiac Imaging |

Q & A

Q. Advanced

- Selective deprotection : Using mild bases (e.g., NaOMe/MeOH) at 0°C preferentially hydrolyzes acyl groups without cleaving glycosidic bonds, preserving anomeric configuration .

- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak IA) resolves α/β-anomers, with β-anomers typically eluting earlier due to axial fluorine .

- Crystallization : Differential solubility in ethanol/water mixtures can isolate β-anomers in >95% purity .

What is the antiviral mechanism of 5-substituted derivatives against herpesviruses?

Basic

These nucleosides act as thymidine kinase (TK) substrates, undergoing phosphorylation to 5'-triphosphates. The triphosphates inhibit viral DNA polymerase and incorporate into viral DNA, causing chain termination. For example, 5-iodo derivatives (e.g., FIAU) show ED₉₀ values of 0.1 µg/mL against HSV-1 by selectively targeting viral TK over human kinases .

How do structural modifications at the 5-position influence biological activity?

Q. Advanced

- Halogenation : 5-Iodo derivatives (FIAU) exhibit superior antiviral activity (HSV-1 ED₅₀ = 0.16 µM) but higher cytotoxicity (ID₅₀ = 100 µM) due to prolonged intracellular retention .

- Alkenylation : 5-Vinyl derivatives reduce cytotoxicity (ID₅₀ > 100 µM) while maintaining anti-HSV-2 activity (ED₅₀ = 0.56 µM) via improved membrane permeability .

- Carboranes : 5-o-Carboranyl derivatives enable neutron capture therapy, with 10B concentrations >20 µg/g in glioma cells .

What in vitro models are used to evaluate cytotoxicity and antiviral efficacy?

Q. Basic

- Antiviral assays : HSV-1/HSV-2 replication in Vero cells, measured by plaque reduction .

- Cytotoxicity : Human lymphocytes (e.g., MT-2) or murine leukemia cells (L5178Y) assessed via MTT assays .

- Metabolic stability : Human liver microsomes (HLMs) for phase I/II metabolism profiling .

How can discrepancies in reported antiviral IC₅₀ values be resolved?

Q. Advanced

- Standardized assays : Variability arises from differences in cell lines (e.g., Vero vs. HeLa) and viral strains (HSV-1 KOS vs. F). Harmonizing protocols (e.g., plaque vs. cytopathic effect assays) improves comparability .

- Metabolite interference : Co-quantification of metabolites (e.g., FMAU) via LC-MS/MS prevents overestimation of parent compound efficacy .

- Anomer purity : β-Anomer-enriched samples (>90%) show 10-fold higher activity than α/β mixtures, necessitating strict anomeric control .

What novel applications exist beyond antivirals?

Q. Advanced

- Boron neutron capture therapy (BNCT) : 5-o-Carboranyl derivatives deliver 10B to tumor cells, achieving therapeutic boron concentrations (20–35 µg/g) with low cytotoxicity (IC₅₀ > 50 µM) .

- PET tracers : [¹⁸F]-FIAU tracks DNA synthesis in tumors, with tumor-to-muscle ratios >4.0 at 120 min post-injection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.